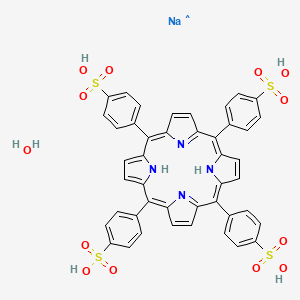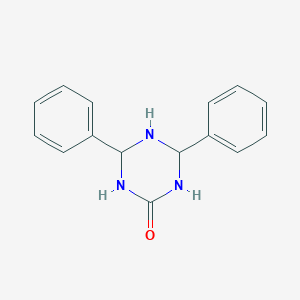![molecular formula C12H11F2N3O2S2 B12344966 N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12344966.png)
N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves multicomponent reactions, click reactions, and nano-catalysis. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . Industrial production methods often employ green chemistry principles to ensure atom economy, cleaner reaction profiles, and catalyst recovery .
Analyse Chemischer Reaktionen
N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable compound for biological studies.
Medicine: It is explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties. It acts on various biological targets, including enzymes and receptors, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to its specific structural features and pharmacological properties. Similar compounds include:
Eigenschaften
Molekularformel |
C12H11F2N3O2S2 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C12H11F2N3O2S2/c13-11(14)20-7-3-1-6(2-4-7)16-9(18)5-8-10(19)17-12(15)21-8/h1-4,8,11H,5H2,(H,16,18)(H2,15,17,19) |
InChI-Schlüssel |
RLMAFYXWXRFDPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=N)S2)SC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


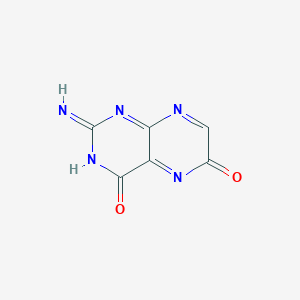
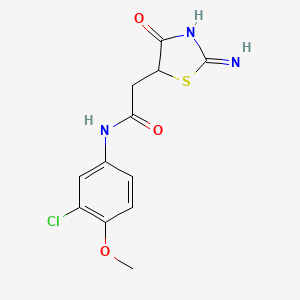

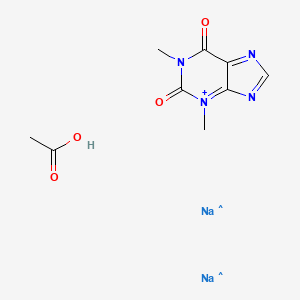
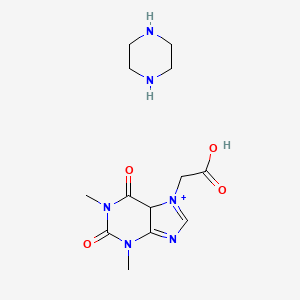
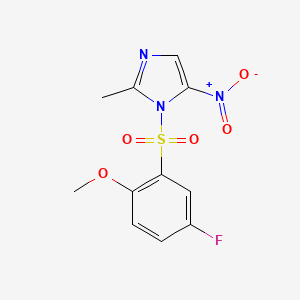
![N-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B12344936.png)

![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12344950.png)

![2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne](/img/structure/B12344971.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12344973.png)
